molecular formula C10H8Cl2F2O3 B1410035 Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate CAS No. 1806275-67-1

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate

Cat. No.: B1410035
CAS No.: 1806275-67-1
M. Wt: 285.07 g/mol
InChI Key: KYLIJEAJLQVQJM-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H8Cl2F2O3. It is known for its complex molecular structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate typically involves the reaction of 3,4-dichloro-5-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with ethanol under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated benzoates, such as:

Uniqueness

Ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

ethyl 3,4-dichloro-5-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-6(11)8(12)7(4-5)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLIJEAJLQVQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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